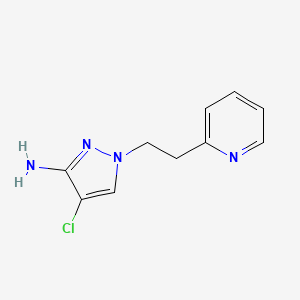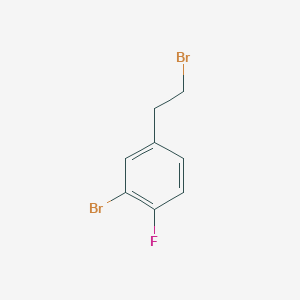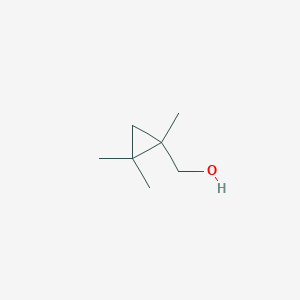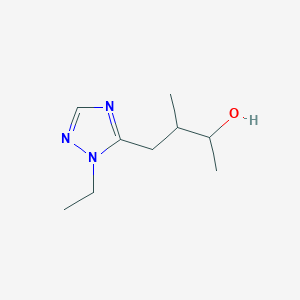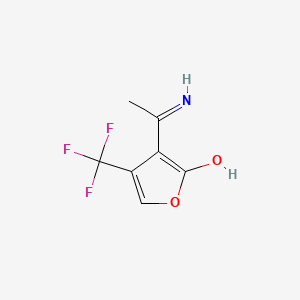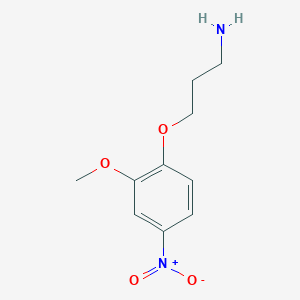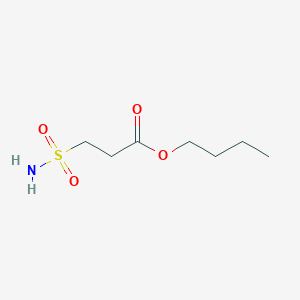
Butyl 3-sulfamoylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-sulfamoylpropanoate is an organic compound with the molecular formula C7H15NO4S It is an ester derived from the reaction between butanol and 3-sulfamoylpropanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-sulfamoylpropanoate typically involves the esterification of 3-sulfamoylpropanoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-sulfamoylpropanoic acid+butanolacid catalystbutyl 3-sulfamoylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-sulfamoylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-sulfamoylpropanoic acid and butanol.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-sulfamoylpropanoic acid and butanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 3-sulfamoylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release 3-sulfamoylpropanoic acid, which may interact with enzymes or receptors in biological systems. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl propanoate: Lacks the sulfonamide group, making it less reactive in certain biochemical contexts.
Ethyl 3-sulfamoylpropanoate: Similar structure but with an ethyl group instead of a butyl group, which may affect its physical and chemical properties.
Methyl 3-sulfamoylpropanoate: Another ester derivative with a methyl group, offering different reactivity and applications.
Uniqueness
Butyl 3-sulfamoylpropanoate is unique due to the presence of both the butyl ester and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H15NO4S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
butyl 3-sulfamoylpropanoate |
InChI |
InChI=1S/C7H15NO4S/c1-2-3-5-12-7(9)4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) |
Clé InChI |
XFLLDOLOMKKDFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


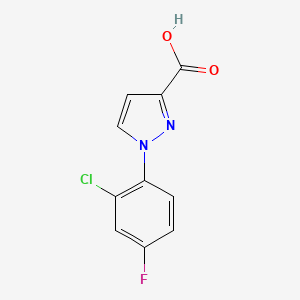
![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)
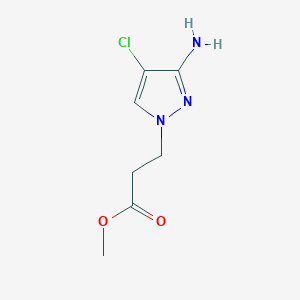
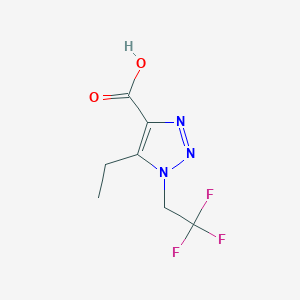
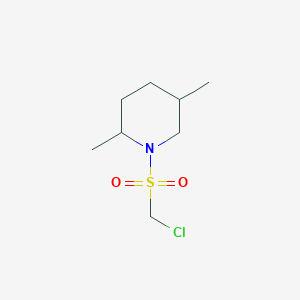
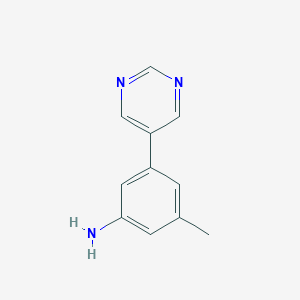
![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)
